molecular formula C8H15NS B13963902 6-Azaspiro[3.4]octan-2-ylmethanethiol

6-Azaspiro[3.4]octan-2-ylmethanethiol

Cat. No.: B13963902
M. Wt: 157.28 g/mol
InChI Key: XEBDORDUFRYNLT-UHFFFAOYSA-N
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Description

6-Azaspiro[34]octan-2-ylmethanethiol is a heterocyclic compound that features a spirocyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3One common method involves the cyclization of appropriate precursors under basic conditions, followed by functional group transformations to introduce the thiol moiety .

Industrial Production Methods

Industrial production methods for 6-Azaspiro[3.4]octan-2-ylmethanethiol are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while ensuring cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.4]octan-2-ylmethanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can be used to modify the spirocyclic ring or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol group.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while substitution reactions can introduce various functional groups at the thiol position .

Scientific Research Applications

6-Azaspiro[3.4]octan-2-ylmethanethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.4]octan-2-ylmethanethiol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide unique binding properties, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.4]octan-2-ylmethanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

Molecular Formula

C8H15NS

Molecular Weight

157.28 g/mol

IUPAC Name

6-azaspiro[3.4]octan-2-ylmethanethiol

InChI

InChI=1S/C8H15NS/c10-5-7-3-8(4-7)1-2-9-6-8/h7,9-10H,1-6H2

InChI Key

XEBDORDUFRYNLT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CC(C2)CS

Origin of Product

United States

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